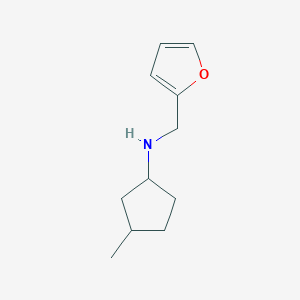

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

CAS No.:

Cat. No.: VC17513546

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine |

| Standard InChI | InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |

| Standard InChI Key | YOQOOLODYAIRSS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C1)NCC2=CC=CO2 |

Introduction

Structural and Molecular Characteristics

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine features a cyclopentane ring substituted at the 1-position with a methyl group and an amine functional group bound to a furan-2-ylmethyl moiety. The furan ring, a five-membered aromatic heterocycle containing oxygen, contributes to the compound’s polarity and potential for hydrogen bonding, while the cyclopentane backbone introduces steric complexity.

Molecular Descriptors

Key molecular properties are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| SMILES | CC1CCC(C1)NCC2=CC=CO2 |

| InChIKey | YOQOOLODYAIRSS-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

The compound’s moderate polarity, derived from the furan oxygen and amine group, influences its solubility and reactivity. Computational models predict a logP (octanol-water partition coefficient) of approximately 2.5, indicating moderate lipophilicity.

Synthesis and Chemical Reactivity

Synthetic Pathways

Two primary methods dominate the synthesis of N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine:

2.1.1 Reductive Amination

This method involves the reaction of 3-methylcyclopentanone with furfurylamine in the presence of a reducing agent such as sodium cyanoborohydride. The ketone group of 3-methylcyclopentanone reacts with the primary amine of furfurylamine, forming an imine intermediate, which is subsequently reduced to the secondary amine:

2.1.2 Nucleophilic Substitution

An alternative route employs 3-methylcyclopentylamine reacting with 2-(chloromethyl)furan. The chlorine atom acts as a leaving group, enabling the amine to perform a nucleophilic attack and form the desired product:

Both methods yield moderate to high purity, with reductive amination preferred for scalability.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor in multicomponent reactions, facilitating the construction of polycyclic frameworks. Its amine group participates in Ullmann couplings and Schiff base formations.

Future Research Directions

-

Pharmacological Profiling: Comprehensive in vivo toxicity and efficacy studies to validate preliminary bioactivity.

-

Structure-Activity Relationships (SAR): Systematic modification of the cyclopentane and furan substituents to optimize target binding.

-

Hydrogen Storage Feasibility: Investigation of dehydrogenation kinetics and thermodynamics for energy applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume